Cas no 1252567-07-9 (2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide)

2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide is a specialized organic compound featuring a fluorinated benzamide core linked to a phenyl ethenesulfonamido moiety. Its structural design incorporates both sulfonamide and benzamide functional groups, making it a potential candidate for pharmaceutical and biochemical research applications. The fluorine substitution enhances metabolic stability and bioavailability, while the sulfonamide group may contribute to binding affinity in target interactions. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic pathway allows for precise modifications to optimize physicochemical properties.
2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide structure
1252567-07-9 structure
Product name:2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide
CAS No:1252567-07-9
MF:C22H18FN3O4S
MW:439.45942735672
CID:6221987
PubChem ID:40259123

2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide Chemical and Physical Properties

Names and Identifiers

    • 1252567-07-9
    • Z366875504
    • 2-fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide
    • 2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide
    • EN300-26587008
    • 2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide
    • Inchi: 1S/C22H18FN3O4S/c23-20-11-10-18(14-19(20)21(24)27)25-22(28)16-6-8-17(9-7-16)26-31(29,30)13-12-15-4-2-1-3-5-15/h1-14,26H,(H2,24,27)(H,25,28)/b13-12+
    • InChI Key: VJJBPHHMISNENU-OUKQBFOZSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NC1C=CC(C(NC2C=CC(=C(C(N)=O)C=2)F)=O)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 439.10020540g/mol
  • Monoisotopic Mass: 439.10020540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 753
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 127Ų

2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587008-0.05g
2-fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide
1252567-07-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide

Comprehensive Overview of 2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide (CAS No. 1252567-07-9)

2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide (CAS No. 1252567-07-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, characterized by its fluoro-substituted benzamide core and sulfonamide linkage, is often explored for its role in drug discovery and development. Researchers are particularly interested in its molecular interactions and bioactivity, which make it a promising candidate for targeted therapies.

The compound’s chemical structure features a 2-fluoro-5-aminobenzamide moiety connected to a 4-(2-phenylethenesulfonamido)benzoyl group. This arrangement is critical for its binding affinity to specific biological targets, such as enzymes or receptors. In recent years, the demand for sulfonamide-based compounds has surged, driven by their versatility in medicinal chemistry. For instance, 2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide is frequently studied in the context of kinase inhibition, a hot topic in oncology and inflammation research.

One of the most searched questions in scientific databases revolves around the synthesis and purification of this compound. Optimizing its yield and purity is essential for reproducible research outcomes. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are commonly employed to characterize CAS No. 1252567-07-9. Additionally, its solubility and stability under various conditions are critical parameters for formulation scientists.

Another trending topic is the structure-activity relationship (SAR) of 2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide. Researchers are keen to understand how modifications to its fluoro or sulfonamide groups impact its efficacy. This aligns with the broader interest in personalized medicine, where tailored compounds are designed for specific patient populations. The compound’s potential as a precursor for novel therapeutics is also a frequent subject of discussion in academic forums.

From an industrial perspective, CAS No. 1252567-07-9 is often highlighted in patents related to small-molecule inhibitors. Its intellectual property landscape is dynamic, with ongoing investigations into its mechanisms of action. Companies specializing in contract research organizations (CROs) frequently include this compound in their portfolios, catering to the growing demand for high-value intermediates in drug development pipelines.

Environmental and safety considerations are also paramount when handling 2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide. While it is not classified as a hazardous material, proper laboratory practices must be followed to ensure safe usage. This aligns with the increasing focus on green chemistry and sustainable research practices, which are highly searched topics in the scientific community.

In summary, 2-Fluoro-5-[4-(2-phenylethenesulfonamido)benzamido]benzamide (CAS No. 1252567-07-9) represents a fascinating area of study at the intersection of medicinal chemistry and pharmacology. Its multifunctional design and bioactive potential make it a valuable tool for researchers aiming to address unmet medical needs. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in innovative drug discovery efforts.

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